molecular formula C17H22N4O3 B2912702 6-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide CAS No. 2034612-68-3

6-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide

Cat. No. B2912702
CAS RN: 2034612-68-3
M. Wt: 330.388
InChI Key: WTBWOTAIQDBBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play a critical role in various cellular processes. By inhibiting these enzymes, this compound can modulate gene expression and signaling pathways, leading to its anti-cancer and neuroprotective properties.
Biochemical and Physiological Effects:
Studies have shown that 6-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide can modulate various biochemical and physiological processes. This compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound can improve cognitive function by enhancing synaptic plasticity and neurogenesis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide in lab experiments is its high potency and specificity. This compound has shown potent anti-cancer and neuroprotective properties, making it an attractive candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 6-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide. One of the significant areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, future research should focus on developing more soluble analogs of this compound to overcome its limitations in certain experiments.
Conclusion:
In conclusion, 6-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is a pyrazole derivative that has shown potential applications in various scientific research fields. The synthesis of this compound involves a specific method, and it has been shown to have anti-cancer and neuroprotective properties. While this compound has several advantages, such as high potency and specificity, it also has limitations, such as limited solubility in water. Future research should focus on developing more efficient synthesis methods, understanding the mechanism of action, and developing more soluble analogs of this compound.

Synthesis Methods

The synthesis of 6-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide involves the reaction of 6-ethoxy-2-chloronicotinamide with 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole-4-carboxaldehyde in the presence of a base. The reaction is carried out in a solvent, such as acetonitrile, at a specific temperature and for a specific period of time. The resulting compound is then purified using various techniques, such as column chromatography, to obtain the final product.

Scientific Research Applications

The compound 6-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide has shown potential applications in various scientific research fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has shown potential applications in the field of neuroscience, where it can act as a neuroprotective agent and improve cognitive function.

properties

IUPAC Name

6-ethoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-2-23-16-7-6-13(9-18-16)17(22)20-14-10-19-21(11-14)12-15-5-3-4-8-24-15/h6-7,9-11,15H,2-5,8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBWOTAIQDBBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide

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